molecular formula C14H18N4O B2664146 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1785851-57-1

2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2664146
CAS No.: 1785851-57-1
M. Wt: 258.325
InChI Key: FHACWQUPXDDBQS-OQLLNIDSSA-N
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Description

2-(Ethylamino)-3-[(1E)-(ethylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound belonging to the pyrido[1,2-a]pyrimidinone family. This compound is characterized by its unique structure, which includes an ethylamino group, an ethylimino group, and a methyl group attached to a pyrido[1,2-a]pyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[1,2-a]pyrimidinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidinone ring system.

    Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions, where an appropriate ethylamine derivative reacts with a halogenated precursor.

    Formation of the Ethylimino Group: This step involves the condensation of an aldehyde or ketone with ethylamine under dehydrating conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino and ethylimino groups, leading to the formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions susceptible to nucleophilic attack, such as the ethylamino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

    Oxidation Products: N-oxides, hydroxyl derivatives.

    Reduction Products: Secondary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are of significant interest. Researchers investigate its mechanism of action, pharmacokinetics, and pharmacodynamics to determine its suitability as a drug candidate for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties may also make it useful in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, it may inhibit or activate certain enzymes, alter receptor signaling, or interfere with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-3-[(1E)-(methylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-(Propylamino)-3-[(1E)-(propylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-(Butylamino)-3-[(1E)-(butylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

Compared to these similar compounds, 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one may exhibit unique biological activities due to the specific size and electronic properties of the ethyl groups. These differences can influence the compound’s binding affinity to molecular targets, its solubility, and its overall pharmacological profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(ethylamino)-3-(ethyliminomethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-4-15-9-11-12(16-5-2)17-13-10(3)7-6-8-18(13)14(11)19/h6-9,16H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHACWQUPXDDBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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